Ethyl 6-(4-iodophenyl)-6-oxohexanoate
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Description
Scientific Research Applications
Synthesis and Chemical Applications
Acetal Protecting Groups and Glycosylation:
- The use of acetal-protecting groups for carbohydrate thioglycoside donors has been explored, with the [1-cyano-2-(2-iodophenyl)]ethylidene group introduced as a novel protecting group. This group shows strong β-selectivity with thiomannoside donors and facilitates tin-mediated radical fragmentation to yield β-rhamnopyranosides, indicating its utility in the stereoselective formation of complex sugars (Crich & Bowers, 2006).
Crystal and Molecular Structure Studies:
- Investigations into the crystal and molecular structures of chalcone derivative molecules, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, offer insights into their stability and interactions. These studies are fundamental for understanding the properties of ethyl 6-(4-iodophenyl)-6-oxohexanoate and related compounds in various applications, including their potential as intermediates in organic synthesis (Kaur et al., 2012).
Synthetic Methodologies and Intermediate Compounds:
- The development of regioselective chlorination methodologies and novel syntheses of key intermediates, such as biotin (vitamin H), showcases the importance of specific ethyl ester compounds in synthesizing biologically active molecules. This indicates a potential application area for this compound in the synthesis of complex organic molecules (Zav’yalov et al., 2006).
properties
IUPAC Name |
ethyl 6-(4-iodophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWNSPNKRJDBTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645718 |
Source
|
Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
854658-72-3 |
Source
|
Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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